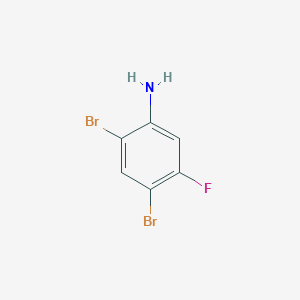

2,4-Dibromo-5-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQGADJGBSNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303766 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-04-0 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dibromo-5-fluoroaniline molecular weight

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroaniline for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated aromatic compounds. We will delve into the core physicochemical properties, synthesis, characterization, and strategic applications of this compound, a key intermediate in the synthesis of complex molecules.

Core Molecular and Physical Properties

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom—offers multiple, distinct reaction sites, enabling selective functionalization critical in the development of novel pharmaceutical and agrochemical agents.[1] The presence of halogens significantly influences the molecule's reactivity and the properties of its derivatives.

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 268.91 g/mol | [1][2][3] |

| Molecular Formula | C₆H₄Br₂FN | [1][2][3] |

| CAS Number | 1000578-04-0 | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | NC1=CC(F)=C(Br)C=C1Br | [2] |

| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted anilines like this compound requires a strategic approach to control regioselectivity. While a direct synthesis protocol for this specific isomer is not readily published, a logical and effective pathway can be designed based on established organo-halogen chemistry principles, often starting from a more common precursor like 4-fluoroaniline.

The rationale behind this multi-step synthesis is rooted in the directing effects of the substituents on the aromatic ring. The acetamido group is a moderately activating, ortho-, para-director, used to protect the amine and control the position of the first bromination. Subsequent reactions leverage the electronic properties of the installed halogens to achieve the desired substitution pattern.

Representative Synthetic Workflow

Below is a proposed, step-by-step protocol for the synthesis of this compound. This pathway is illustrative of the chemical logic employed for such molecules.

Step 1: Protection of the Amine Group

-

Dissolve 4-fluoroaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product, 4-fluoroacetanilide.

-

Filter, wash with cold water, and dry the product. Causality: The acetylation step is crucial to protect the highly reactive amino group from oxidation and to modulate its directing effect for subsequent electrophilic aromatic substitution.

Step 2: Regioselective Dibromination

-

Dissolve the 4-fluoroacetanilide in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine (2.1 equivalents) in acetic acid at room temperature. The fluorine and acetamido groups will direct the bromine atoms to the ortho positions relative to the acetamido group.

-

Stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Upon completion, quench the reaction with a sodium bisulfite solution to remove excess bromine.

-

Precipitate the product, 2,4-dibromo-5-fluoroacetanilide, by adding water. Filter and wash. Causality: The acetamido group is the dominant directing group, placing the bromine atoms at positions 2 and 4. The fluorine at position 5 is deactivating but does not override the strong ortho-directing acetamido group.

Step 3: Deprotection of the Amine Group

-

Reflux the 2,4-dibromo-5-fluoroacetanilide in an aqueous solution of hydrochloric acid or sulfuric acid.

-

The hydrolysis of the amide will proceed over several hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, this compound.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum. Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free aniline, which is the desired final product.

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully produced.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of their relative positions to the amine and halogen substituents.

-

¹³C NMR : Will reveal the number of unique carbon environments in the aromatic ring.

-

¹⁹F NMR : A singlet peak will confirm the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy : Will show characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-Br/C-F stretching frequencies in the fingerprint region. The spectrum should conform to the expected structure.[1]

-

Mass Spectrometry (MS) : Will confirm the molecular weight of 268.91 g/mol .[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a distinctive 1:2:1 ratio for the M, M+2, and M+4 peaks).

Caption: Standard analytical workflow for structural validation.

Applications in Drug Development and Research

Halogenated anilines are cornerstone building blocks in medicinal chemistry. The specific arrangement of substituents in this compound makes it a valuable intermediate for several reasons:

-

Pharmaceutical Synthesis : It serves as a precursor for creating more complex, biologically active compounds.[4] The amine group can be readily diazotized or used in coupling reactions, while the bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This versatility is highly prized in the synthesis of potential drug candidates, including anti-cancer agents and antibiotics.[4]

-

Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel herbicides and pesticides, where the specific halogenation pattern can tune biological activity and environmental persistence.[4]

-

Material Science : It can be incorporated into the synthesis of advanced polymers, dyes, and pigments where durability and specific color properties are required.[4]

Safety, Handling, and Storage

Working with halogenated anilines requires strict adherence to safety protocols. While a specific, comprehensive safety data sheet (SDS) for this compound is not available from the search results, data from closely related compounds provides a strong basis for hazard assessment and handling procedures.

GHS Hazard Classification (Inferred from Related Compounds)

| Hazard Class | Statement | Source (Related Compound) |

| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [5][6] |

| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [6][7] |

| Acute Toxicity, Inhalation | Harmful or Toxic if inhaled | [6][7] |

| Skin Corrosion/Irritation | Causes skin irritation | [5][6][8] |

| Eye Damage/Irritation | Causes serious eye irritation | [5][6][8] |

| STOT-SE | May cause respiratory irritation | [5][6] |

Recommended Handling and Storage Protocols

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[6][7]

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[9]

-

Storage : Store in a tightly sealed container in a cool, dry place.[9] The compound should be stored under an inert atmosphere and protected from light to maintain its stability.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and material science. Its defined molecular weight of 268.91 g/mol and its unique trifunctional aromatic core provide a platform for complex molecular design. Understanding its synthesis, proper characterization, and safe handling are paramount to leveraging its full potential in the laboratory and beyond.

References

- This compound. MySkinRecipes.

- Cas 2924-09-6, 5-BROMO-2-FLUOROANILINE. LookChem.

- 5-Bromo-2-fluoroaniline Safety D

- 2-Bromo-4-fluoroaniline. Chem-Impex.

- 2-Bromo-5-fluoroaniline, 98%. Fisher Scientific.

- This compound. Fluorochem.

- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY D

- This compound. CymitQuimica.

- 2-Bromo-5-fluoroaniline 97 1003-99-2. Sigma-Aldrich.

- 2-Bromo-5-fluoroaniline synthesis. ChemicalBook.

- 2,4-Dibromoaniline 98 615-57-6. Sigma-Aldrich.

- 2,4-Dibromoaniline | C6H5Br2N. PubChem.

- 5-Bromo-2-fluoroaniline | 2924-09-6. Tokyo Chemical Industry (India) Pvt. Ltd.

- SAFETY DATA SHEET - 2,4-Dibromo-6-fluoroaniline. Fisher Scientific.

- Method for preparing 2-bromo-5-fluoroaniline.

- Safety Data Sheet - 2-Bromo-5-chloro-4-fluoroaniline. Combi-Blocks.

- SAFETY DATA SHEET - 5-Bromo-2-fluoroaniline. Fisher Scientific.

Sources

- 1. This compound [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

A Technical Guide to the Regioselective Synthesis of 2,4-Dibromo-5-fluoroaniline

This guide provides an in-depth examination of the synthesis of 2,4-dibromo-5-fluoroaniline, a key halogenated building block for drug discovery and materials science. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the reaction's success, offering field-proven insights into protocol design and execution.

Strategic Importance of this compound

Halogenated anilines are foundational scaffolds in modern medicinal chemistry. The incorporation of fluorine, in particular, is a well-established strategy for modulating a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] Bromine atoms serve as versatile synthetic handles, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity.[3] this compound, with its specific substitution pattern, thus represents a valuable and strategically important intermediate for accessing novel chemical entities in pharmaceutical and agrochemical research.[3]

The Synthetic Blueprint: Electrophilic Aromatic Substitution

The most direct and logical pathway to this compound is the electrophilic aromatic bromination of 3-fluoroaniline. This reaction is governed by the powerful directing effects of the substituents already present on the aromatic ring.

Causality of Regioselectivity: A Tale of Two Directors

The successful synthesis of the target molecule hinges on understanding the cooperative influence of the amino (-NH2) and fluoro (-F) groups on the 3-fluoroaniline precursor.

-

The Amino Group (-NH2): As a substituent at position C1, the amino group is a potent activating group. Through resonance, its lone pair of electrons dramatically increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[4] It is a strong ortho-, para- director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

-

The Fluoro Group (-F): As a substituent at position C3, fluorine exhibits a dual nature. It is inductively electron-withdrawing, which slightly deactivates the ring. However, like other halogens, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para- director.[4] It therefore directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

The Cooperative Effect: When both groups are present, their directing effects synergize. Both the -NH2 and -F groups direct incoming bromine electrophiles to the C2 and C4 positions. The C6 position is also activated. The immense activating power of the amino group is sufficient to overcome the slight deactivation by fluorine and drive the reaction to disubstitution, resulting in the desired 2,4-dibromo product.

Experimental Protocol: Dibromination of 3-Fluoroaniline

This protocol is a robust, self-validating system designed for clarity and reproducibility. The high reactivity of the aniline substrate allows for direct bromination without the need for a Lewis acid catalyst.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 5.00 g | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Bromine | Br₂ | 159.81 | 4.6 mL (14.4 g) | 2.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |

| 5% Sodium Thiosulfate Sol. | Na₂S₂O₃ | 158.11 | As needed | - |

| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | 100 mL | - |

| Saturated Sodium Chloride Sol. (Brine) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution), dissolve 3-fluoroaniline (5.00 g, 45.0 mmol) in 50 mL of glacial acetic acid. Stir the solution at room temperature until the aniline is fully dissolved.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.6 mL, 92.25 mmol, 2.05 eq.) in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Execution: Cool the aniline solution to 0-5 °C using an ice bath. Begin the dropwise addition of the bromine solution over a period of 45-60 minutes, maintaining the internal temperature below 10 °C. A precipitate may form during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete consumption of the starting material.

-

Work-up - Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water. If the solution retains a reddish-brown color from excess bromine, add 5% sodium thiosulfate solution dropwise until the color disappears.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Work-up - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by saturated sodium chloride solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford pure this compound as a solid.[4]

Characterization and Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1000578-04-0 | |

| Molecular Formula | C₆H₄Br₂FN | |

| Molecular Weight | 268.91 g/mol | |

| Appearance | Light brown to brown solid | |

| Melting Point | ~85-90 °C | [4] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | [4] |

Expected Spectroscopic Data

While a published, peer-reviewed spectrum was not available at the time of writing, the following describes the expected NMR signals based on the structure:

-

¹H NMR:

-

-NH₂ protons: A broad singlet, typically in the range of 4.0-5.0 ppm.

-

Aromatic protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). One proton is at C3 (adjacent to the fluorine), which would appear as a doublet due to coupling with the fluorine atom. The other proton is at C6, which would appear as a singlet or a very finely split doublet due to a small meta-coupling to the fluorine.

-

-

¹³C NMR:

-

Six distinct signals are expected for the aromatic carbons. The carbon attached to fluorine (C5) will show a large coupling constant (¹JCF). The carbons ortho (C4, C6) and meta (C3) to the fluorine will show smaller C-F couplings. The carbons bonded to bromine (C2, C4) will typically have chemical shifts in the 110-125 ppm range.

-

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting material to purified product.

Safety and Handling

-

3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle in a fume hood with appropriate gloves and eye protection.

-

Bromine: Highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. Use in a fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Handle in a fume hood.

-

General Precautions: All steps should be carried out by trained personnel in a laboratory setting with proper engineering controls. A thorough risk assessment should be completed before beginning the procedure.

References

Click to expand

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluoroaniline: Strategic Selection of Starting Materials and Synthetic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-dibromo-5-fluoroaniline, a valuable substituted aniline intermediate in the development of pharmaceutical and agrochemical agents. The document elucidates the strategic selection of starting materials, focusing on the direct electrophilic bromination of 3-fluoroaniline. A detailed, field-proven experimental protocol is presented, underpinned by a discussion of the mechanistic principles governing the reaction's regioselectivity. This guide is designed to equip researchers with the necessary knowledge for the safe, efficient, and reproducible synthesis of this key chemical building block.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules. Among these, halogenated anilines are of particular interest due to the profound impact of halogen atoms on a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. This compound, with its specific substitution pattern, presents a unique combination of electronic and steric features, making it a sought-after intermediate in the synthesis of targeted therapeutics and advanced materials. This guide details a primary and highly efficient synthetic route to this compound, starting from the commercially available 3-fluoroaniline.

Strategic Selection of Starting Materials

The selection of an appropriate starting material is paramount for the development of a robust and economically viable synthetic process. For the synthesis of this compound, two principal retrosynthetic disconnections can be considered: the bromination of a pre-existing fluoroaniline or the introduction of the fluoro and amino functionalities onto a dibrominated aromatic ring.

Primary Recommended Starting Material: 3-Fluoroaniline

The most direct and efficient route identified is the direct dibromination of 3-fluoroaniline. This approach is favored for several reasons:

-

Commercial Availability and Cost-Effectiveness: 3-Fluoroaniline is a readily available and relatively inexpensive starting material, making the overall process more economical for both research and potential scale-up operations.

-

Convergent Synthesis: This one-step transformation is highly convergent, minimizing the number of synthetic steps, which in turn reduces waste, and saves time and resources.

-

Predictable Regioselectivity: The directing effects of the amino (-NH₂) and fluoro (-F) substituents on the aniline ring guide the incoming electrophiles (bromine) to the desired positions. The amino group is a strong activating, ortho-, para- director, while the fluorine atom is a deactivating, ortho-, para- director.[1][2][3] In 3-fluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The fluorine at C3 directs to the C2 and C4 positions. The synergistic directing effects of both groups strongly favor substitution at the C2 and C4 positions, leading to the desired this compound isomer.

Alternative Starting Materials

While direct bromination of 3-fluoroaniline is the preferred method, alternative, albeit more complex, synthetic strategies could involve:

-

Reduction of a Nitroaromatic Precursor: A multi-step synthesis could commence with a suitably substituted nitrobenzene, such as 1-fluoro-2,4-dibromo-5-nitrobenzene. The final step would involve the reduction of the nitro group to an amine.[4][5][6] However, the synthesis of the nitroaromatic precursor itself can be challenging and may involve harsh nitration conditions.

-

Multi-step Synthesis with Protecting Groups: Another approach could start from a different fluoroaniline isomer, such as 4-fluoroaniline. This would necessitate a more intricate sequence of reactions, including protection of the amine, nitration, bromination, and subsequent reduction and deprotection steps.[5][7] Such a route is significantly longer and less efficient than the direct dibromination of 3-fluoroaniline.

Data Presentation: Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents and products is crucial for safe handling and successful execution of the synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -2 | 186 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 (decomposes) | N/A |

| This compound | 1000578-04-0 | C₆H₄Br₂FN | 268.91 | Solid | N/A | 262.0±35.0 (Predicted) |

Experimental Protocol: Synthesis of this compound from 3-Fluoroaniline

This protocol details the direct dibromination of 3-fluoroaniline using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering excellent control over the reaction.[8]

Materials and Reagents:

-

3-Fluoroaniline (1.0 eq.)

-

N-Bromosuccinimide (NBS) (2.1 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (2.1 equivalents) in anhydrous acetonitrile. Transfer this solution to a dropping funnel.

-

Bromination Reaction: Add the NBS solution dropwise to the stirred solution of 3-fluoroaniline at 0 °C over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation of Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Mechanistic Rationale Diagram

Caption: Regioselectivity in the dibromination of 3-fluoroaniline.

Conclusion

The synthesis of this compound is most effectively achieved through the direct dibromination of 3-fluoroaniline using N-bromosuccinimide. This method is advantageous due to its simplicity, high convergence, and the ready availability of the starting material. The regiochemical outcome of the reaction is well-rationalized by the established principles of electrophilic aromatic substitution, where the powerful activating and directing effects of the amino group dominate. The provided experimental protocol offers a reliable and reproducible procedure for obtaining the target compound in good yield and purity. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this important chemical intermediate.

References

- CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google P

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P

-

Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. (URL: [Link])

- CN101624348A - Preparation method of para-fluoroaniline - Google P

- US5053542A - Catalytic bromination of 2-fluoroaniline - Google P

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P

-

A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate. (URL: [Link])

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

-

(PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (URL: [Link])

-

Why is the -NH2 group in aniline an ortho and para directing group? - Quora. (URL: [Link])

-

Regio Selective Molecular Bromination Of Substituted Aniline - Quick Company. (URL: [Link])

-

Directing and Activating/Deactivating Effects in Electrophilic Aromatic Substitution - YouTube. (URL: [Link])

-

2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem. (URL: [Link])

-

Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. (URL: [Link])

-

Exploring the Synthesis and Applications of 3-Fluoroaniline in Organic Chemistry. (URL: [Link])

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])

-

Why is the amino group in aniline ortho-para directing? - Filo. (URL: [Link])

-

Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange. (URL: [Link])

-

New Journal of Chemistry Supporting Information. (URL: [Link])

-

Electrophilic Substitution Reaction of Anilines - BYJU'S. (URL: [Link])

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])

Sources

- 1. quora.com [quora.com]

- 2. Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. [allen.in]

- 3. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]

- 4. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroaniline and its Structural Analogues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dibromo-5-fluoroaniline, a versatile halogenated building block, and its structural analogues. We delve into the strategic importance of this scaffold in medicinal chemistry and materials science, underpinned by an analysis of its synthesis, physicochemical properties, and reactivity. This document serves as a technical resource for researchers, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and an exploration of the therapeutic potential of its derivatives. By synthesizing field-proven insights with established chemical principles, this guide aims to empower scientists in the rational design and development of novel chemical entities.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a halogenated aromatic amine that serves as a critical starting material and intermediate in the synthesis of more complex molecules. Its chemical architecture, featuring two bromine atoms and a fluorine atom on an aniline core, offers a unique combination of reactivity and physicochemical properties. The bromine atoms provide two distinct, reactive sites for cross-coupling reactions, while the fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1][2][3] This makes the scaffold particularly attractive for the development of new pharmaceuticals and functional materials.

The strategic placement of these halogens allows for selective functionalization, enabling the construction of a diverse library of structural analogues. This guide will explore the synthesis of this core unit, the rationale behind creating its analogues, and their applications, particularly in the realm of drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂FN | [4][5] |

| Molecular Weight | 268.91 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [4] |

The Role of Fluorine and Bromine in Medicinal Chemistry

The incorporation of fluorine and bromine into bioactive molecules is a well-established strategy in drug design. Understanding their individual and combined effects is crucial to appreciating the utility of the this compound scaffold.

-

Fluorine's Impact: The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's properties.[1] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through unique interactions, and improve bioavailability by increasing lipophilicity.[6] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy.[6]

-

Bromine as a Reactive Handle: The bromine atoms on the aniline ring are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents at the 2- and 4-positions, making it a cornerstone for generating molecular diversity and performing structure-activity relationship (SAR) studies.[7]

Synthesis and Derivatization Strategies

The generation of this compound and its analogues relies on fundamental principles of electrophilic aromatic substitution and subsequent functionalization.

Synthesis of the Core Scaffold

The primary route to this compound involves the direct bromination of a fluoroaniline precursor. The directing effects of the amine and fluorine substituents guide the incoming bromine electrophiles.

Caption: General workflow for the synthesis of the core scaffold.

Generating Structural Analogues via Cross-Coupling

The true utility of the dibrominated scaffold is realized in its derivatization. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this purpose. The differential reactivity of the bromine atoms (ortho vs. para to the amine) can sometimes be exploited for selective, stepwise functionalization.

Caption: Key cross-coupling strategies for analogue synthesis.

Key Structural Analogue Classes and Their Applications

By modifying the this compound core, researchers have developed compounds with a wide range of biological activities. The strategic introduction of fluorine often enhances potency and improves pharmacokinetic profiles.[6]

Analogues in Anticancer Drug Discovery

Halogenated anilines are key intermediates in the synthesis of kinase inhibitors. For instance, the structurally related 5-bromo-2,4-difluoroaniline is a building block for anticancer agents like lapatinib.[8] The ability to introduce diverse chemical moieties via cross-coupling allows for the exploration of the chemical space around the kinase active site, facilitating the development of potent and selective inhibitors.

Analogues as Antiviral and Anti-inflammatory Agents

Fluorinated heterocyclic compounds, often synthesized from fluoroaniline precursors, exhibit a broad spectrum of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects.[6] The fluorine atom can enhance binding affinity and metabolic stability, leading to more potent drugs.[6] For example, fluorinated indazole derivatives have shown promise as potent inhibitors of human neutrophil elastase for treating pulmonary diseases and as selective antagonists for inflammatory pain.[6]

Table 2: Examples of Bioactive Structural Analogues Derived from Halogenated Fluoroanilines

| Analogue Class | Therapeutic Area | Key Structural Feature | Rationale for Modification |

| Kinase Inhibitors | Oncology | Heterocyclic moieties at Br positions | To interact with specific residues in the kinase ATP-binding pocket. |

| Indazole Derivatives | Anti-inflammatory | Fused indazole ring system | To create rigid scaffolds that fit into enzyme active sites.[6] |

| Heterocyclic Hybrids | Antiviral (e.g., HIV, HCV) | Varied N- and C-linked heterocycles | To mimic natural nucleosides or block viral enzymes.[6] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of SAR.[7][9] This is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective molecules.

Caption: The iterative cycle of SAR in drug discovery.

Key questions addressed through SAR studies on this scaffold include:

-

Impact of C4 Substituent: How do size, electronics, and polarity of groups at the 4-position affect target binding?

-

Impact of C2 Substituent: Does functionalization at the sterically hindered 2-position improve selectivity?

-

Role of the Fluorine Atom: How does the 5-fluoro group contribute to activity compared to non-fluorinated or differently fluorinated analogues?

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold via electrophilic bromination.

Materials:

-

3-Fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 3-fluoroaniline (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve NBS (2.2 eq) in anhydrous DMF.

-

Add the NBS solution dropwise to the stirred 3-fluoroaniline solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by pouring it into water and extract with DCM (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Objective: To introduce an aryl group at one of the bromine positions.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Reaction vessel suitable for inert atmosphere chemistry

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100°C and stir for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Safety and Handling

Halogenated anilines and their derivatives should be handled with care. They are often classified as toxic if swallowed and can cause skin and eye irritation.[10][11] Always consult the Safety Data Sheet (SDS) for specific compounds before use. Engineering controls (fume hood) and PPE (gloves, safety glasses, lab coat) are mandatory.

Future Perspectives

The this compound scaffold will continue to be a valuable platform for the discovery of new chemical entities. Future research will likely focus on:

-

Asymmetric Catalysis: Developing methods for enantioselective functionalization to create chiral analogues.

-

Late-Stage Fluorination: Exploring novel methods to introduce fluorine into complex molecules derived from this scaffold.

-

Photoredox Catalysis: Utilizing light-driven reactions for novel C-C and C-X bond formations.[12]

-

Computational Design: Employing in silico methods to predict the binding of virtual libraries of analogues to biological targets, thereby prioritizing synthetic efforts.[13]

By combining modern synthetic methodologies with a deep understanding of medicinal chemistry principles, the full potential of this compound and its structural analogues can be realized, leading to the development of next-generation therapeutics and advanced materials.

References

- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Google Vertex AI Search.

- 2,4-Dibromoaniline 98 615-57-6. Sigma-Aldrich.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- 5-Bromo-2-fluoroaniline | 2924-09-6. Tokyo Chemical Industry (India) Pvt. Ltd..

- Significance of Fluorine in Medicinal Chemistry: A Review.

- Structure‐, 5 Based Drug Design for Developing Small Molecule Inhibitors of RelA.

- This compound. CymitQuimica.

- Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.

- Catalytic bromination of 2-fluoroaniline.

- 5-Bromo-2,4-difluoroaniline | C6H4BrF2N. PubChem.

- 2-Bromo-5-fluoroaniline | C6H5BrFN. PubChem.

- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

- Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH.

- This compound. Santa Cruz Biotechnology.

- Structure activity relationship (SAR).

- Current and emerging applications of fluorine in medicinal chemistry.

- Preparation method of 2-bromo-6-fluoroaniline.

- Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study. MDPI.

- Computational Design and Synthesis of Novel Fluoro-Analogs of Combretast

- Structure Activity Rel

- Fluoroaniline Series. Sparrow Chemical.

- 5-BROMO-2-FLUOROANILINE | 2924-09-6. ChemicalBook.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- 4-Bromo-2-fluoroaniline | C6H5BrFN. PubChem.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 2783295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dibromo-5-fluoroaniline: A Technical Guide for Researchers

Introduction

2,4-Dibromo-5-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two bromine atoms and a fluorine atom on the aniline core, offers unique electronic and steric properties that can be exploited in drug design and materials science. As with any novel compound, a thorough analytical characterization is paramount to confirm its identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while this compound is commercially available, publicly accessible experimental spectroscopic data is limited. Therefore, this guide combines theoretical predictions with a comparative analysis of structurally related compounds to provide a robust and scientifically grounded resource for researchers. The methodologies and interpretations presented herein are designed to guide the analytical chemist in the confirmation of this compound's structure and to serve as a reference for its spectroscopic properties.

Molecular Structure and Isomerism

This compound has the molecular formula C₆H₄Br₂FN and a molecular weight of approximately 268.91 g/mol .[1] Its structure consists of an aniline ring substituted with two bromine atoms at positions 2 and 4, and a fluorine atom at position 5. The accurate characterization of this specific isomer is crucial, as other isomers with the same molecular formula will exhibit distinct spectroscopic and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following sections detail the predicted chemical shifts and coupling constants for each of these nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons, and a broad signal for the amine protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.5 | Doublet | ~2 Hz (⁴JHF) |

| H-6 | 6.8 - 7.1 | Doublet | ~8-10 Hz (³JHF) |

| NH₂ | 3.5 - 4.5 | Broad Singlet | - |

Interpretation and Rationale:

-

H-3: This proton is situated between a bromine atom and a fluorine atom (meta). The electron-withdrawing nature of the halogens will deshield this proton, causing it to appear at a relatively downfield chemical shift. It is expected to be a doublet due to coupling with the fluorine atom (⁴JHF), with a small coupling constant.

-

H-6: This proton is ortho to the fluorine atom and will therefore exhibit a larger through-bond coupling (³JHF), resulting in a doublet with a larger coupling constant. It is expected to be at a more upfield position compared to H-3 due to the electronic effects of the substituents.

-

NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the fluorine atom, the carbon signals will exhibit C-F coupling.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-1 | 145 - 150 | ~2-5 Hz (³JCF) |

| C-2 | 110 - 115 | ~20-25 Hz (²JCF) |

| C-3 | 120 - 125 | ~5-10 Hz (³JCF) |

| C-4 | 100 - 105 | ~25-30 Hz (²JCF) |

| C-5 | 155 - 160 | ~240-250 Hz (¹JCF) |

| C-6 | 115 - 120 | ~5-10 Hz (²JCF) |

Interpretation and Rationale:

-

C-5: The carbon directly attached to the fluorine atom will show the largest chemical shift (downfield) and the largest one-bond C-F coupling constant (¹JCF).

-

C-2, C-4, and C-6: The carbons ortho and para to the fluorine atom will exhibit two-bond C-F coupling (²JCF), with the carbons bearing bromine atoms (C-2 and C-4) being significantly shielded.

-

C-1 and C-3: The carbons meta to the fluorine atom will show smaller three-bond C-F coupling (³JCF). The carbon attached to the amino group (C-1) will be the most deshielded among the non-fluorinated carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected, which will be split by the neighboring protons.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -110 to -130 | Doublet of Doublets | ³JFH ≈ 8-10 Hz, ⁴JFH ≈ 2 Hz |

Interpretation and Rationale:

-

The chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. The presence of two bromine atoms and an amino group will determine its precise location within the typical range for fluoroaromatic compounds.

-

The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6, ³JFH) and the meta proton (H-3, ⁴JFH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the aniline moiety, as well as bands associated with the substituted aromatic ring and the C-F and C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric) | Medium |

| 3300 - 3400 | N-H stretch (symmetric) | Medium |

| 1600 - 1650 | N-H bend | Strong |

| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong |

| 1250 - 1350 | C-N stretch | Strong |

| 1100 - 1200 | C-F stretch | Strong |

| 800 - 900 | C-H out-of-plane bend | Strong |

| 550 - 650 | C-Br stretch | Medium |

Interpretation and Rationale:

-

N-H Vibrations: The two distinct N-H stretching bands are characteristic of a primary amine. The N-H bending vibration is also a strong and reliable indicator of the amino group.

-

Aromatic Ring: The C=C stretching vibrations in the aromatic ring are expected in their typical region. The pattern of the C-H out-of-plane bending bands can be indicative of the substitution pattern.

-

C-Halogen Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum and provide direct evidence for the presence of these halogens.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 269 (for the isotopes ⁷⁹Br and ⁸¹Br in a 1:1 ratio, the peak cluster will be centered around this value). The isotopic pattern of the two bromine atoms (a characteristic 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) will be a key diagnostic feature.

-

Major Fragments:

-

[M - Br]⁺: Loss of a bromine atom (m/z ~190).

-

[M - HBr]⁺: Loss of hydrogen bromide (m/z ~189).

-

[M - HCN]⁺: Loss of hydrogen cyanide from the aniline ring (m/z ~242).

-

Interpretation and Rationale:

The fragmentation of halogenated anilines is often initiated by the loss of a halogen atom or a small neutral molecule. The presence of the characteristic isotopic signature of two bromine atoms in the molecular ion and in any bromine-containing fragments is the most definitive evidence for the presence of two bromine atoms in the molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the aromatic and amine proton regions.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width to encompass all carbon signals.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a wide mass range (e.g., m/z 50-350) to detect the molecular ion and all significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern. Pay close attention to the isotopic patterns of bromine-containing ions.

Visualizations

Molecular Structure and NMR Correlations

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By combining theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry with established principles of spectroscopic interpretation and comparative data from related molecules, researchers are equipped with a robust framework for the analytical characterization of this important synthetic building block. The provided protocols and workflows offer practical guidance for obtaining and interpreting the necessary data to confirm the structure and purity of this compound, ensuring the integrity of subsequent research and development activities.

References

Sources

C NMR Analysis of 2,4-Dibromo-5-fluoroaniline: A Strategic Assignment Guide

Topic:

Executive Summary

This compound (CAS: 1000578-04-0) is a critical halogenated intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its structural complexity—featuring three distinct electron-withdrawing halogens and an electron-donating amino group—creates a unique magnetic environment.

This guide provides a definitive methodology for the structural validation of this compound using

Theoretical Framework & Substituent Effects

To accurately interpret the spectrum, one must quantify the competing electronic effects of the substituents. The chemical shifts are dictated by the additivity of substituent increments relative to benzene (128.5 ppm).

Electronic Influences

-

Fluorine (F): The dominant spectral feature. It causes massive deshielding at the ipso carbon (

+35 ppm) and significant shielding at ortho positions (-13 ppm). Crucially, it splits carbon signals into doublets. -

Amino Group (-NH

): A strong mesomeric donor. It dramatically shields the ortho and para positions (~-10 to -15 ppm), pushing these signals upfield. -

Bromine (Br): exhibits the "Heavy Atom Effect," often causing shielding at the ipso carbon (~-5 ppm) despite being electronegative.

Predicted Chemical Shifts & Coupling Constants

Note: Values are calculated based on standard substituent additivity rules (Savitsky) and validated against similar poly-haloaniline systems.

| Carbon Position | Type | Predicted Shift ( | Multiplicity (due to | Coupling Constant ( | Assignment Logic |

| C5 (C-F) | C | 166.4 | Doublet ( | ~245 Hz | Distinctive low-field position; massive splitting. |

| C1 (C-NH | C | 149.7 | Doublet ( | ~10 Hz | Deshielded by NH |

| C3 (C-H) | CH | 138.0 | Doublet ( | ~8-10 Hz | High intensity in DEPT; meta-coupling to F. |

| C2 (C-Br) | C | 106.9 | Doublet ( | ~3 Hz | Quaternary; tiny or unresolved splitting (para-F). |

| C6 (C-H) | CH | 105.7 | Doublet ( | ~21 Hz | Shielded (ortho-NH |

| C4 (C-Br) | C | 102.0 | Doublet ( | ~21 Hz | Most shielded quaternary; large geminal coupling to F. |

Experimental Protocol

Sample Preparation

Proper preparation is vital to prevent line broadening and ensure accurate

-

Solvent Selection: Use DMSO-d

(0.6 mL).-

Reasoning: Chloroform-d (CDCl

) may cause variable shifts for C1, C2, and C6 due to hydrogen bonding variations with the amine. DMSO-d

-

-

Concentration: Dissolve 30–50 mg of analyte.

-

Note:

C is 6000x less sensitive than

-

-

Filtration: Filter through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove micro-particulates that degrade magnetic field homogeneity.

Instrument Parameters

-

Frequency: 100 MHz or higher (for

C). -

Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

-

Critical: Ensure

F is NOT decoupled. You need the C-F splitting patterns for assignment.

-

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Reasoning: Quaternary carbons (C-Br, C-F) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio.

Structural Assignment Logic (The "Fingerprint" Method)

The assignment relies on a logic gate system: Multiplicity

The C-F Splitting Hierarchy

The fluorine atom acts as an internal "ruler." The magnitude of the splitting (

-

Huge Split (>240 Hz): This is C5 (Direct bond).

-

Large Split (~20 Hz): These are C4 and C6 (Ortho carbons).

-

Medium Split (~8-10 Hz): These are C1 and C3 (Meta carbons).

-

Tiny/No Split (<3 Hz): This is C2 (Para carbon).

Distinguishing Overlaps

-

C4 vs. C6 (Both ~20 Hz split): Use DEPT-135 .

-

C6 is a CH group

Positive (Up) signal. -

C4 is a C-Br group

No signal (Invisible).

-

-

C1 vs. C3 (Both ~10 Hz split):

-

C3 is a CH group

Positive signal in DEPT-135. -

C1 is a C-NH

group

-

Assignment Workflow Diagram

Caption: Logical flowchart for assigning

Troubleshooting & Quality Control

Common Artifacts

-

Missing Quaternary Carbons: If C2 or C4 are missing, the relaxation delay (D1) is likely too short. Increase D1 to 5 seconds.

-

Broad Amino Carbon (C1): In CDCl

, the C1 signal can broaden due to exchange of NH

Purity Assessment

-

Isomer Check: The most common impurity is the regioisomer (e.g., 2,6-dibromo-4-fluoroaniline). Look for a secondary set of doublets.

-

Symmetry: Regioisomers often have different symmetry elements. This compound is asymmetric (6 distinct carbon signals). If you see fewer signals (e.g., 4 signals), you may have a symmetric isomer or rapid exchange.

References

-

Caltech Authors. (n.d.).

C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Caltech. Retrieved January 30, 2026, from [Link] -

Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983).[3] Signs and mechanisms of

C, -

Reich, H. J. (n.d.). Chemical Shifts of Substituted Benzenes.[4][5] University of Wisconsin-Madison. (Data derived from general organic chemistry principles for substituent additivity).

Sources

Advanced Mass Spectrometry Guide: Characterization of 2,4-Dibromo-5-fluoroaniline

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,4-Dibromo-5-fluoroaniline (

The protocol detailed below is designed as a self-validating system , where the isotopic abundance ratios serve as an internal control for peak identification, eliminating false positives common in halogenated impurity profiling.

Physicochemical & Theoretical MS Profile

Before instrument injection, the analyst must understand the theoretical mass envelope.[2] The presence of two bromine atoms creates a distinct "trident" pattern that is diagnostic for this molecule.[1][2]

Molecular Specifications

| Property | Value | Notes |

| Formula | High halogen density | |

| Monoisotopic Mass | 266.869 Da ( | Base peak in low-res may vary |

| Exact Mass Cluster | 267, 269, 271 | The "Trident" Signature |

| CAS Registry | 1000578-04-0 | Verify against CoA |

The Isotopic "Trident" (Validation Check)

Bromine exists as

| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Theoretical) |

| M | 267 | ~51% | |

| M+2 | 269 | 100% (Base) | |

| M+4 | 271 | ~49% |

Critical Insight: If your acquired spectrum does not show this 1:2:1 ratio (±10%), the peak is not this compound.[1][2] This is your primary system suitability test.[1][2]

Experimental Protocols

Method A: GC-MS (Electron Impact)

Recommended for purity assessment and structural confirmation.[1][2]

Rationale: Haloanilines are semi-volatile and thermally stable enough for GC.[1][2] EI (70 eV) provides rich fragmentation data useful for distinguishing isomers.[1][2]

-

Inlet: Split 1:20 @ 250°C.

-

Temp Program: 60°C (1 min)

20°C/min -

Source Temp: 230°C.

Method B: LC-MS (Electrospray Ionization)

Recommended for trace impurity analysis in aqueous matrices.[1][2]

Rationale: ESI+ is sensitive for the aniline nitrogen (

-

Gradient: 5% B to 95% B over 8 mins.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8µm.[1][2]

-

Ionization: ESI Positive Mode (

). -

Cone Voltage: 20-30V (Optimize to prevent in-source fragmentation).

Structural Elucidation & Fragmentation

Fragmentation Mechanics (EI Source)

Under Electron Impact (70 eV), the molecular ion (

-

Primary Loss (

): The C-Br bond is the weakest link.[1][2] Homolytic cleavage yields the -

Secondary Loss (HCN): Characteristic of anilines, the amine group and adjacent ring carbon are expelled as Hydrogen Cyanide (27 Da).[1][2]

Visualizing the Pathway

The following diagram maps the logical fragmentation tree used to confirm identity.

Figure 1: The fragmentation cascade verifies the presence of the aniline core (HCN loss) and the halogen load (Br loss).

Case Study: Impurity Profiling in Synthesis

Scenario: A batch of this compound is suspected to contain under-brominated impurities.[1][2] Challenge: Differentiating the target from 2-Bromo-5-fluoroaniline.

Analytical Logic:

-

Target (Di-bromo): Look for the 1:2:1 cluster at m/z 267-271.[1][2]

-

Impurity (Mono-bromo): Look for a 1:1 doublet at m/z ~190/192.[1][2]

-

Validation: If the m/z 190 peak appears without the 269/271 partners, it is a discrete impurity, not a fragment.[1][2]

Workflow Diagram

Figure 2: Logical workflow for distinguishing the di-bromo target from mono-bromo byproducts.

References

-

PubChem. (2025).[1][2][4][5] this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Harča, M., et al. (2017).[1][2] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR and MS. Croat. Chem. Acta. Available at: [Link][1][2]

-

EPA Method 8270E. (2018).[1][2] Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[1][2] Available at: [Link][1][2]

-

NIST Mass Spec Data Center. (2023). General Fragmentation of Haloanilines. NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]

Sources

- 1. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Process Safety Guide: 2,4-Dibromo-5-fluoroaniline

This guide outlines the rigorous safety, handling, and operational protocols for 2,4-Dibromo-5-fluoroaniline , a halogenated aromatic amine used as a critical intermediate in the synthesis of kinase inhibitors and other fluorinated pharmaceuticals.

CAS No: 1000578-04-0 (Typical) | Physical State: Solid (Crystalline) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood).

Part 1: Chemical Profile & Molecular Toxicology

To handle this compound safely, one must understand why it is toxic. Unlike simple inorganic acids that cause immediate burns, this compound acts through a metabolic activation pathway that can lead to delayed, life-threatening systemic hypoxia.

Structure-Activity Relationship (SAR)

The molecule consists of an aniline core substituted with two bromine atoms and one fluorine atom.

-

Lipophilicity: The halogen substitutions (Br, F) significantly increase the partition coefficient (LogP) compared to aniline. This facilitates rapid dermal absorption and blood-brain barrier penetration.

-

Metabolic Activation: The primary toxicity arises not from the parent molecule, but from its hepatic metabolites. The amino group (-NH2) is oxidized by Cytochrome P450 enzymes (specifically CYP2E1) to form an N-hydroxylamine species.

The Methemoglobinemia Mechanism

The N-hydroxylamine metabolite enters red blood cells (RBCs) and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming Methemoglobin (MetHb) .[1][2][3] MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[1][2]

Figure 1: Metabolic activation pathway leading to Methemoglobinemia. The toxicity is "delayed" as it requires hepatic processing.

Part 2: Risk Assessment & Exposure Control

Due to the high potential for dermal absorption and the delayed nature of symptoms, a "Zero Skin Contact" policy is mandatory.

Hierarchy of Controls Table

| Control Level | Protocol Specification |

| Elimination | Use pre-dissolved solutions if commercially available to avoid dust handling. |

| Engineering | Solids: Weigh inside a Powder Containment Hood or Glovebox (HEPA filtered). Liquids: All open transfers must occur within a certified Fume Hood (Face velocity > 100 fpm). |

| PPE (Hands) | Primary: Laminate film (e.g., Silver Shield/4H). Nitrile gloves offer poor protection against aromatic amines and should only be used as a splash guard over the laminate. |

| PPE (Body) | Tyvek® lab coat or sleeve covers to bridge the gap between glove and coat. |

| Monitoring | Pulse Oximetry (SpO2) monitoring for personnel involved in scale-up (>10g) operations. |

Incompatibility Warning

-

Strong Oxidizers: Reaction with peroxides or permanganates can be violent.[3]

-

Acids: Forms anilinium salts; while less volatile, these salts retain systemic toxicity if absorbed.

Part 3: Operational Protocols

Solid Handling & Weighing

The critical risk point is the generation of airborne dust during weighing.

-

Static Control: Use an anti-static gun or bar inside the balance enclosure. Halogenated anilines can carry static charges, causing powder to "jump" and contaminate surfaces.

-

Taring: Tare the receiving vessel (flask) with its cap on. Open the vessel only inside the hood.

-

Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

-

Solubilization: Add solvent (e.g., DCM, THF) to the solid immediately. Once in solution, the inhalation risk drops significantly (provided it is kept in the hood), though the dermal risk remains high.

Reaction Monitoring & Quenching

When using this compound as a nucleophile (e.g., in SNAr reactions):

-

TLC/LCMS: Do not remove aliquots outside the hood. Quench mini-samples directly in the vial before analysis.

-

Spill Management: If a solution spills, do not simply wipe with paper towels.

-

Protocol: Cover with vermiculite/sand. Scoop into a waste jar. Wash the surface with dilute acetic acid (to protonate the amine, reducing volatility), then soap and water.

-

Waste Disposal[4]

-

Segregation: Segregate as "Halogenated Organic - Toxic."

-

Labeling: Explicitly mark waste tags with "CONTAINS HALO-ANILINE / TOXIC."

-

Glassware: Rinse glassware with acetone inside the hood. Collect the first rinse as hazardous waste. Do not wash contaminated glassware in open sinks.

Figure 2: Decision logic for safe handling based on physical state.

Part 4: Emergency Response

Recognition of Exposure

Symptoms of aniline poisoning are often insidious.

-

Early Signs (0-1 hour): Headache, lightheadedness.

-

Cyanosis (1-4 hours): Blue/grey discoloration of lips, nail beds, and earlobes. This is the hallmark sign.

-

Severe: Dyspnea, confusion, seizures.

First Aid Protocol

-

Skin Contact: IMMEDIATELY wash with soap and copious water for 15 minutes. Do not use alcohol (ethanol/methanol) to wash skin, as this increases transdermal absorption of the lipophilic aniline.

-

Eye Contact: Flush for 15 minutes.

-

Inhalation: Move to fresh air. Administer oxygen if trained.

-

Medical Alert: Transport to ER immediately. Inform medical staff specifically of "Aniline/Methemoglobinemia" risk. Standard pulse oximetry may give false readings; a Co-Oximeter (ABG) is required for accurate MetHb levels.

Antidote Awareness

The standard antidote for severe methemoglobinemia (>30%) is Methylene Blue (1-2 mg/kg IV). Researchers handling large quantities (>50g) should ensure their site medical office stocks this antidote.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000578-04-0, this compound. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. (General Aniline Safety Standards). Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline: Acute Exposure. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-fluoroaniline

Executive Summary